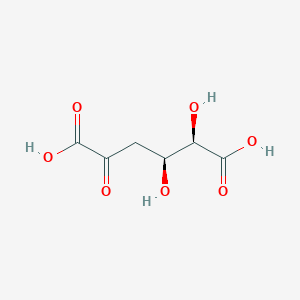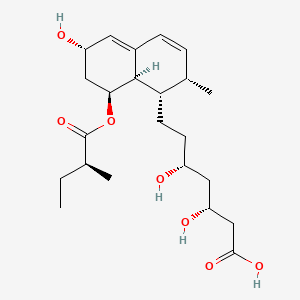
プラバスタチン
概要
説明
プラバスタチンは、主に心臓血管疾患の予防と脂質異常の治療に使用されるスタチン系薬剤です。プラバコールなどの様々な商品名で販売されています。プラバスタチンは、コレステロール生合成において重要な役割を果たす酵素である3-ヒドロキシ-3-メチルグルタリルコエンザイムA還元酵素を阻害することで作用します。 この阻害作用により、特に「悪玉コレステロール」と呼ばれる低密度リポタンパク質コレステロールを含むコレステロールレベルが低下します .
2. 製法
合成経路と反応条件: プラバスタチンは、コンパクチンの生体変換を含む発酵プロセスによって合成されます。このプロセスは、ペニシリウム・シトリナムなどの微生物を用いたコンパクチンの発酵から始まります。 生成物はラクトン環の加水分解の後、ストレプトマイセス・カルボフィルスを用いた生物学的ヒドロキシル化を行い、アリル位6-アルコール基を導入します .
工業的生産方法: プラバスタチンの工業的生産には、大規模な発酵プロセスが含まれます。発酵液は、プラバスタチンを分離するために抽出および精製工程にかけられます。 精製プロセスには、最終製品を純粋な形で得るために結晶化と濾過が含まれます .
3. 化学反応解析
反応の種類: プラバスタチンは、酸化、還元、置換など、様々な化学反応を起こします。
一般的な試薬と条件:
酸化: プラバスタチンは、過マンガン酸カリウムや過酸化水素などの試薬を使用して、制御された条件下で酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 置換反応は、しばしばナトリウムメトキシドなどの求核試薬を伴います。
主な生成物: これらの反応から生成される主な生成物には、プラバスタチンの酸化誘導体、還元型、置換アナログが含まれます .
4. 科学研究への応用
プラバスタチンは、様々な科学研究に応用されています:
化学: スタチンの合成および修飾に関連する研究において、モデル化合物として使用されます。
生物学: プラバスタチンは、細胞コレステロール代謝への影響と酸化ストレスの軽減における役割について研究されています。
医学: 心筋梗塞や脳卒中のリスクを軽減するなど、心臓血管への有益な効果について広く研究されています。 .
産業: プラバスタチンを負荷したナノゲルは、治療効果を高め副作用を軽減するために、標的薬物送達システムとして開発されています.
作用機序
プラバスタチンは、酵素3-ヒドロキシ-3-メチルグルタリルコエンザイムA還元酵素を競合的に阻害することでその効果を発揮します。この酵素は、コレステロール生合成の前駆体である3-ヒドロキシ-3-メチルグルタリルコエンザイムAからメバロン酸への変換を触媒します。この酵素を阻害することで、プラバスタチンは肝臓におけるコレステロールの産生を抑制します。 さらに、プラバスタチンは、内皮機能の改善、冠状動脈プラークにおける炎症の抑制、血小板凝集の阻害、抗凝固作用などの多面的効果も示しています .
科学的研究の応用
Pravastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving statin synthesis and modification.
Biology: Pravastatin is studied for its effects on cellular cholesterol metabolism and its role in reducing oxidative stress.
Medicine: It is extensively researched for its cardiovascular benefits, including reducing the risk of myocardial infarction and stroke. .
生化学分析
Biochemical Properties
Pravastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in the biosynthesis of cholesterol . By inhibiting HMG-CoA reductase, pravastatin reduces the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis within the liver, which in turn results in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. These receptors increase the clearance of LDL cholesterol from the bloodstream .
Cellular Effects
Pravastatin has several effects on various cell types and cellular processes. In hepatocytes, pravastatin reduces cholesterol synthesis, leading to increased expression of LDL receptors and enhanced clearance of LDL cholesterol from the blood . Pravastatin also influences cell signaling pathways, including those involved in inflammation and oxidative stress. It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby exerting anti-inflammatory effects . Additionally, pravastatin can modulate gene expression related to cholesterol metabolism and cellular proliferation .
Molecular Mechanism
At the molecular level, pravastatin exerts its effects primarily through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway . By binding to the active site of HMG-CoA reductase, pravastatin prevents the enzyme from catalyzing this reaction, leading to a reduction in intracellular cholesterol levels. This reduction triggers a compensatory increase in the expression of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL cholesterol from the bloodstream . Pravastatin also affects other molecular pathways, including those involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pravastatin can vary over time. Pravastatin is absorbed within 60-90 minutes after oral administration, but it has a low bioavailability of approximately 17% due to its polar nature and extensive first-pass metabolism . The stability and degradation of pravastatin can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that pravastatin can maintain its cholesterol-lowering effects over extended periods, although the degree of efficacy may diminish with prolonged use . Long-term studies have also indicated that pravastatin can have sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of pravastatin can vary with different dosages in animal models. At lower doses, pravastatin effectively reduces cholesterol levels and exerts anti-inflammatory effects without significant adverse effects . At higher doses, pravastatin may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, where the benefits of pravastatin plateau at certain dosages, and further increases in dosage do not result in proportional improvements in cholesterol reduction or anti-inflammatory effects .
Metabolic Pathways
Pravastatin is involved in several metabolic pathways, primarily related to cholesterol biosynthesis. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . Pravastatin is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions to form various metabolites . These metabolites are then excreted primarily in the bile and, to a lesser extent, in the urine . Pravastatin’s effects on metabolic flux and metabolite levels are closely tied to its inhibition of cholesterol synthesis and subsequent upregulation of LDL receptors .
Transport and Distribution
Pravastatin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it exerts its primary effects . Pravastatin’s polar nature limits its ability to cross cell membranes passively, so it relies on active transport mechanisms to enter hepatocytes . Once inside the liver, pravastatin is distributed to various cellular compartments, including the endoplasmic reticulum, where HMG-CoA reductase is located . Pravastatin’s localization within hepatocytes is crucial for its cholesterol-lowering effects .
Subcellular Localization
Pravastatin’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum of hepatocytes, where it inhibits HMG-CoA reductase . This localization is facilitated by pravastatin’s polar nature and its interactions with transport proteins that direct it to specific cellular compartments . Pravastatin’s activity is influenced by its subcellular localization, as its inhibition of HMG-CoA reductase within the endoplasmic reticulum is essential for reducing cholesterol synthesis and upregulating LDL receptors .
準備方法
Synthetic Routes and Reaction Conditions: Pravastatin is synthesized through a fermentation process involving the biotransformation of compactin. The process begins with the fermentation of compactin using microorganisms such as Penicillium citrinum. The resulting product undergoes hydrolysis of the lactone ring followed by biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Industrial Production Methods: Industrial production of pravastatin involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate pravastatin. The purification process includes crystallization and filtration to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: Pravastatin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Pravastatin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of pravastatin .
類似化合物との比較
プラバスタチンは、アトルバスタチンやシンバスタチンなどの他のスタチンと比較されることが多いです:
アトルバスタチン: プラバスタチンとアトルバスタチンはどちらもコレステロールの低下に効果的ですが、アトルバスタチンは一般的により強力とされています。
シンバスタチン: シンバスタチンは別の強力なスタチンですが、プラバスタチンと比べて高用量では筋肉痛を引き起こす可能性があります.
独自性: プラバスタチンは、他のスタチンの多くがプロドラッグであるのに対し、活性型で投与されるという点でユニークです。 また、薬物相互作用や副作用のリスクが比較的低いため、特定の患者集団では好ましい選択肢となっています .
類似化合物:
- アトルバスタチン
- シンバスタチン
- ロバスタチン
- フルバスタチン
プラバスタチンは、その独自の特性とコレステロールレベルを低下させる効果により、心臓血管疾患の治療において貴重な薬剤となっています。
特性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZAWKZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81131-70-6 (hydrochloride salt) | |
| Record name | Pravastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023498 | |
| Record name | Pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
>600 ºC at 760 mmHg | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
2.42e-01 g/L | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pravastatin is a specific inhibitor of the hepatic HMG-CoA reductase in humans. The inhibition of this enzyme produces a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis. The inhibitory mechanism of action produces a reduction in cholesterol synthesis which in order has been observed to increase the number of LDL receptors on cell surfaces and an enhancement in receptor-mediated metabolism of LDL and clearance. On the other hand, pravastatin-driven inhibition of LDL production inhibits hepatic synthesis of VLDL as the LDL is the precursor for these molecules., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including pravastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Pravastatin is a reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate limiting step in the biosynthetic pathway for cholesterol. In addition, pravastatin reduces very-low-density lipoprotein (VLDL) and triglyceride (TG) and increases high-density lipoprotein cholesterol (HDL-C)., The HMG-CoA reductase inhibitors (statins) have been shown to exert several vascular protective effects that are not related to changes in cholesterol profile, and these effects of statins are partly caused by the activation of angiogenesis. Endothelial cell (EC) proliferation and migration are crucial events for angiogenesis and statins are known to enhance these events. However, the molecular mechanism by which statins promote EC proliferation and migration is not fully understood. In this study, we show Akt and its downstream target mammalian target of rapamycin (mTOR) play an important role in pravastatin-induced EC proliferation and migration. We found that pravastatin significantly enhanced the proliferation and migration of rat aortic endothelial cells (rAECs). The addition of pravastatin to rAECs resulted in rapid phosphorylation of Akt and p70 S6 kinase (p70S6K). LY294002, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), blocked both Akt and p70S6K phosphorylation, whereas rapamycin, a specific inhibitor of mTOR, suppressed only p70S6K phosphorylation induced by pravastatin. Furthermore, both LY294002 and rapamycin inhibited pravastatin-induced rAEC proliferation and migration. Taken together, our findings indicate that pravastatin activates PI3K/Akt/mTOR /p70S6K signaling in this sequential manner and this pathway contributes to pravastatin-induced rAEC proliferation and migration., Statins (HMG CoA reductase inhibitors) have beneficial effects independent of reducing cholesterol synthesis and this includes their ability to acutely activate endothelial nitric oxide synthase (eNOS). ... We characterized the pathways by which statins activate NOS, including involvement of scavenger receptor-B1 (SR-B1), which is expressed in endothelial cells and maintains cholesterol concentrations. Nitric oxide production was monitored in bovine aortic endothelial cells (BAECs) exposed to lovastatin (LOV) or pravastatin (PRA) for 10-20 min, alone or following pre-exposure to the end product of HMG-CoA reductase (mevalonate), G protein inhibitors (pertussis/cholera toxins), phospholipase C (PLC) inhibitor (U-73122), or intracellular and extracellular calcium chelators - BAPTA-AM and EGTA (respectively), or a function blocking antibody to SR-B1. Both statins increased NO production in a rapid, dose-dependent and HMG-CoA reductase-independent manner. Inhibiting Gi protein or PLC almost completely blocked statin-induced NO generation. Additionally, removing extracellular calcium inhibited statin-induced NO production. COS-7 cells co-transfected with eNOS and SR-B1 increased NO production when exposed to LOV or high-density lipoprotein (HDL), an agonist of SR-B1. These effects were not observed in COS-7 cells with eNOS alone or co-transfected with bradykinin receptor 2, indicating specificity for SR-B1. Further, pretreatment of BAEC with blocking antibody for SR-B1 blocked NO responses to statins and HDL. LOV and PRA acutely activate eNOS through pathways that include the cell surface receptor SR-B1, Gi protein, phosholipase C and entry of extracellular calcium into endothelial cells., It has been shown previously that inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, such as compactin, lovastatin, and pravastatin, block cholesterol synthesis, suppress lymphocyte functions, and beneficially affect atherogenesis. Recently, it was reported that compactin and lovastatin inhibit the respiratory burst of DMSO-differentiated HL-60 cells, an effect reversed by mevalonic acid. The mode of action of these inhibitors in this role is not understood fully. Thus, we studied the mechanism of inhibition of neutrophil superoxide (O2*-) generation by pravastatin and found that pravastatin at 0.5 mM inhibited the receptor-mediated tyrosine kinase (TK)-dependent pathway of O2*- generation and also luminol chemiluminescence but not the protein kinase C (PKC)-dependent or the TK- and PKC-independent pathways of O2*- generation in neutrophils. Pravastatin also inhibited the tumor necrosis factor-alpha- and formyl-methionyl-leucyl-phenylalanine-induced phosphorylation of a tyrosine of a 115-kDa protein. These effects were not reversed by mevalonate. From these results it is concluded that pravastatin inhibited receptor-mediated O2*-generation by decreasing tyrosine phosphorylation but not by inhibiting the formation of an intermediate in the biosynthesis of cholesterol. | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
81093-37-0 | |
| Record name | Pravastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81093-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pravastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pravastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326 °C | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pravastatin exert its cholesterol-lowering effect?
A1: Pravastatin is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, commonly referred to as a statin. [, , ] It acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. [, ] This inhibition leads to a decrease in intracellular cholesterol synthesis, particularly in the liver. [, , ] As a result, hepatocytes upregulate the expression of low-density lipoprotein (LDL) receptors on their surface, enhancing the clearance of LDL cholesterol from the bloodstream. [, , ]
Q2: Beyond its cholesterol-lowering effect, what other beneficial effects does pravastatin exhibit?
A2: Pravastatin demonstrates pleiotropic effects, extending beyond its primary lipid-lowering action. Studies highlight its role in attenuating vascular injury by improving endothelial function, reducing inflammation, inhibiting smooth muscle cell proliferation, and decreasing oxidative stress. [, , ] For example, pravastatin has been shown to improve endothelial-dependent relaxation to acetylcholine and increase endothelial nitric oxide synthase (eNOS) activity. [, ] It also exhibits anti-inflammatory properties, suppressing the production of cytokines such as IL-6, IL-1β, and TNF-α in irradiated intestinal epithelial cells. [, ]
Q3: Can pravastatin impact cholesterol metabolism in individuals with familial hypercholesterolemia who have defective LDL receptors?
A4: Yes, pravastatin can still effectively lower cholesterol levels in individuals with homozygous familial hypercholesterolemia (FH), even though they have deficient LDL receptors. [] This effect is primarily attributed to the drug's ability to induce hepatic LDL receptor activity, leading to increased LDL cholesterol clearance from circulation. []
Q4: How is pravastatin absorbed and distributed in the body?
A5: Pravastatin is administered orally and absorbed from the gastrointestinal tract. [, , ] Its absorption can be influenced by factors such as food intake and genetic variations in transporter proteins. [, ] Once absorbed, pravastatin is transported to the liver, its primary site of action, via the portal vein. [, ] The drug exhibits a relatively short half-life and is primarily excreted unchanged in the bile. [, ]
Q5: Are there any known drug interactions with pravastatin?
A7: Yes, pravastatin may interact with other medications that influence its metabolism or transport. [] For instance, concurrent use of pravastatin with ritonavir and saquinavir can significantly decrease pravastatin exposure, necessitating dose adjustments. [] In contrast, pravastatin does not appear to alter the pharmacokinetics of nelfinavir. []
Q6: What are the clinical indications for pravastatin therapy?
A8: Pravastatin is primarily indicated for the management of hypercholesterolemia to reduce the risk of cardiovascular events, including myocardial infarction and stroke. [, , , ] It is effective in both primary and secondary prevention settings, benefiting individuals with or without a history of coronary heart disease. [, , , ] Studies demonstrate its efficacy in various patient populations, including those with moderate chronic kidney disease, diabetes, and familial hypercholesterolemia. [, , ]
Q7: Has pravastatin demonstrated beneficial effects in experimental models of disease?
A10: Yes, pravastatin has demonstrated protective effects in various animal models. [, , , , , ] For example, in a rat model of gestational hypertension, pravastatin attenuated hypertension, prevented placental weight loss, reduced oxidative stress, and inhibited the activity of matrix metalloproteinase-2. [, ] In a mouse model of allergic airway inflammation, pravastatin alleviated airway infiltration and hyperresponsiveness. []
Q8: Are there any specific monitoring parameters recommended during pravastatin therapy?
A12: Monitoring parameters during pravastatin treatment may include liver function tests and creatine kinase levels to assess for potential hepatic or muscular adverse effects, respectively. [, ]
Q9: What are some ongoing research areas focusing on pravastatin?
A13: Ongoing research continues to explore the pleiotropic effects of pravastatin and its potential therapeutic applications beyond lipid management. [, ] For example, investigations are underway to elucidate its role in modulating autophagy, a cellular process implicated in various disease states, including avascular necrosis of the femoral head. [, ]
Q10: Are there efforts to develop novel formulations or delivery systems for pravastatin?
A14: Yes, research is ongoing to develop improved formulations of pravastatin, such as freeze-dried powders for injection, to enhance its solubility, stability, and delivery. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


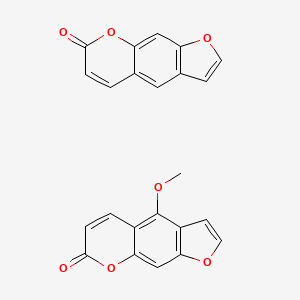
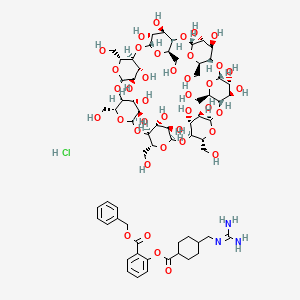
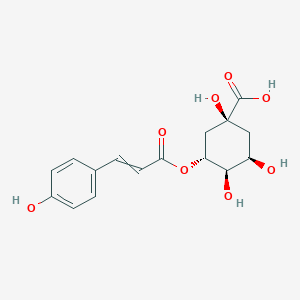
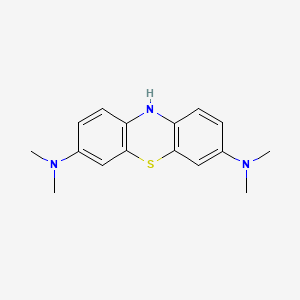
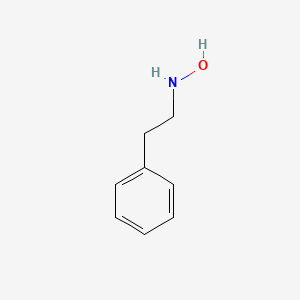


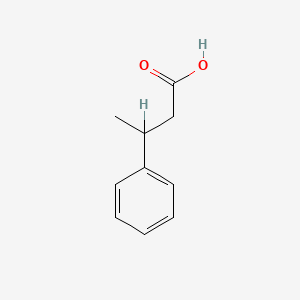

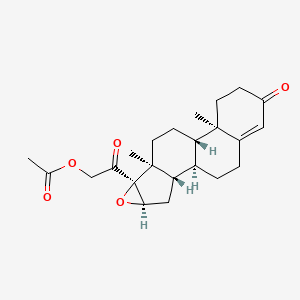

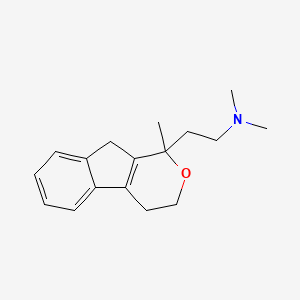
![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)
